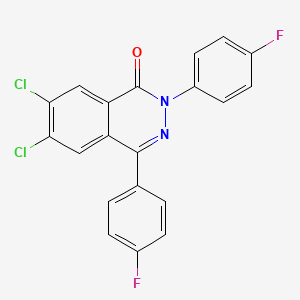

6,7-Dichloro-2,4-bis(4-fluorophenyl)phthalazin-1-one

Description

Properties

IUPAC Name |

6,7-dichloro-2,4-bis(4-fluorophenyl)phthalazin-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H10Cl2F2N2O/c21-17-9-15-16(10-18(17)22)20(27)26(14-7-5-13(24)6-8-14)25-19(15)11-1-3-12(23)4-2-11/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSCIBGKKXPUNFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN(C(=O)C3=CC(=C(C=C32)Cl)Cl)C4=CC=C(C=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H10Cl2F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dichloro-2,4-bis(4-fluorophenyl)phthalazin-1-one typically involves the reaction of 6,7-dichlorophthalazin-1-one with 4-fluorobenzene derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

6,7-Dichloro-2,4-bis(4-fluorophenyl)phthalazin-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be carried out to modify the functional groups attached to the phthalazinone core.

Substitution: The chlorine and fluorophenyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like sodium hydroxide and various organometallic compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phthalazinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new aromatic or aliphatic groups .

Scientific Research Applications

6,7-Dichloro-2,4-bis(4-fluorophenyl)phthalazin-1-one is utilized in various scientific research fields, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 6,7-Dichloro-2,4-bis(4-fluorophenyl)phthalazin-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Heterocyclic Derivatives with Fluorophenyl Groups

- 6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline (CAS 119401-13-7): A quinazoline derivative with a 2-fluorophenyl group.

- 7-Chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one: A benzodiazepine derivative with a fluorine substituent. Benzodiazepines are known for central nervous system activity, suggesting divergent biological targets compared to phthalazinones .

Fluorophenyl-Containing Bioactive Molecules

Compounds like SB 239063 (trans-4-[4-(4-fluorophenyl)-5-(2-methoxy-4-pyrimidinyl)-1H-imidazole-1-yl]cyclohexanol) and U0126 (1,4-diamino-2,3-dicyano-1,4-bis[2-aminophenylthio]butadiene) highlight the role of fluorophenyl groups in enhancing metabolic stability and binding specificity. Fluorine’s high electronegativity and small atomic radius improve membrane permeability and reduce off-target interactions, a property shared by the target compound .

Physicochemical Properties

- Solubility : The target compound’s dichloro and bis-fluorophenyl substituents increase lipophilicity (logP ~4.5 estimated) compared to 4-methylphthalazin-1-one (logP ~1.8), which lacks halogen substituents .

- HPLC methods using Chiralpak columns (e.g., AS-H) are applicable for characterizing such compounds .

Biological Activity

6,7-Dichloro-2,4-bis(4-fluorophenyl)phthalazin-1-one (CAS No. 339009-77-7) is a synthetic compound with the molecular formula and a molecular weight of approximately 403.21 g/mol. This compound has garnered attention in various scientific fields, particularly for its potential biological activities, including anticancer and antimicrobial properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may function as an inhibitor of topoisomerase II (Topo II), an essential enzyme involved in DNA replication and transcription. Inhibition of Topo II can lead to apoptosis in cancer cells, making this compound a candidate for anticancer therapy .

Anticancer Properties

Several studies have investigated the anticancer potential of this compound:

- In vitro Studies : In cell line assays, this compound demonstrated significant antiproliferative effects against various human cancer cell lines, including HeLa (cervical adenocarcinoma), A2780 (ovarian carcinoma), and MSTO-211H (biphasic mesothelioma) . The compound induced apoptosis and cell cycle arrest, particularly at the G2/M phase.

- Comparative Efficacy : When compared to established chemotherapeutics like doxorubicin, this compound exhibited comparable or enhanced cytotoxicity against certain cancer cell lines .

Antimicrobial Activity

Research also suggests that this compound possesses antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains and fungi. The exact mechanism of action in this context may involve disruption of microbial cell membranes or inhibition of specific metabolic pathways.

Case Studies

- Anticancer Activity : A study referenced in the literature highlighted that derivatives of phthalazinone compounds showed promising results in inhibiting Topo II activity and inducing apoptosis in cancer cells. The study emphasized the structural similarities between these compounds and naturally occurring flavonoids known for their anticancer properties .

- Microbial Inhibition : Another investigation assessed the antibacterial activity of phthalazinone derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that modifications to the phenyl groups significantly influenced antimicrobial efficacy.

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.